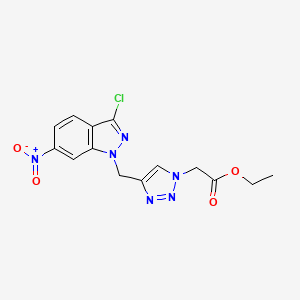
Camphor-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Camphor-d6 is a deuterated form of camphor, a bicyclic monoterpene ketone. The deuterium atoms replace the hydrogen atoms in the camphor molecule, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. Camphor itself is derived from the wood of the camphor laurel tree (Cinnamomum camphora) and has been used for centuries in traditional medicine and as a fragrance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of camphor-d6 typically involves the deuteration of camphor. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing camphor and the catalyst, and the reaction is monitored to ensure complete deuteration. The product is then purified using standard techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Camphor-d6 undergoes various chemical reactions similar to non-deuterated camphor. These include:
Oxidation: this compound can be oxidized to form camphorquinone-d6 using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of this compound with sodium borohydride or lithium aluminum hydride yields borneol-d6 or isoborneol-d6.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound molecule, forming compounds like bromothis compound.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products
Oxidation: Camphorquinone-d6.
Reduction: Borneol-d6, isoborneol-d6.
Substitution: Bromothis compound, chlorothis compound.
Scientific Research Applications
Camphor-d6 is widely used in scientific research due to its unique properties:
NMR Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy, allowing for accurate measurements and analysis of chemical structures.
Isotope Labeling: this compound is used in studies involving isotope labeling to trace the pathways of chemical reactions and metabolic processes.
Pharmaceutical Research: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Material Science: this compound is used in the study of polymerization processes and the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of camphor-d6 is similar to that of non-deuterated camphor. It interacts with various molecular targets, including transient receptor potential (TRP) channels, which are involved in sensory perception. This compound can activate and desensitize these channels, leading to its effects as a topical analgesic and anti-inflammatory agent. The deuterium atoms do not significantly alter the overall mechanism but can affect the rate of metabolic processes due to the kinetic isotope effect.
Comparison with Similar Compounds
Camphor-d6 can be compared to other deuterated compounds and non-deuterated camphor:
Deuterated Compounds: Similar to other deuterated compounds, this compound is used in NMR spectroscopy and isotope labeling studies. Its unique properties make it valuable in tracing chemical and biological processes.
Non-Deuterated Camphor: While both camphor and this compound have similar chemical properties, the presence of deuterium in this compound provides advantages in specific scientific applications, such as improved stability and reduced metabolic rate.
List of Similar Compounds
Camphor: The non-deuterated form of camphor.
Borneol: A related monoterpene alcohol.
Isoborneol: An isomer of borneol.
Camphorquinone: An oxidized form of camphor.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
158.27 g/mol |
IUPAC Name |
1-methyl-7,7-bis(trideuteriomethyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/i1D3,2D3 |
InChI Key |
DSSYKIVIOFKYAU-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(C2CCC1(C(=O)C2)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)
![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)






![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)




![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)
